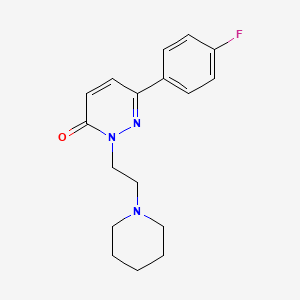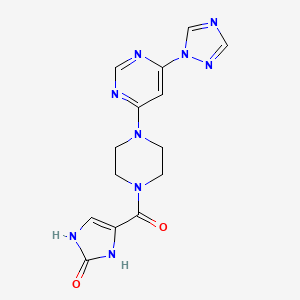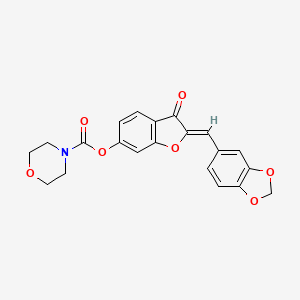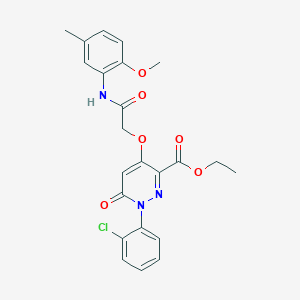![molecular formula C16H14BrCl2NO4S B2692327 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide CAS No. 339275-78-4](/img/structure/B2692327.png)
3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a bromophenyl group, a dichlorophenyl group, and a propanamide group . It’s likely that this compound has been synthesized for research purposes, as many similar compounds are often synthesized and studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromophenyl and dichlorophenyl groups are aromatic rings, which contribute to the stability of the molecule. The sulfonyl and propanamide groups are polar, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The aromatic rings could undergo electrophilic aromatic substitution , while the sulfonyl and propanamide groups could participate in various other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups could make it soluble in polar solvents, while the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationships
Research on similar compounds often focuses on their synthesis and the exploration of their structure-activity relationships, particularly in the context of developing new pharmaceuticals or materials. For instance, studies on sulfonamide derivatives and their antiandrogen or antimicrobial activities shed light on the potential medicinal chemistry applications of sulfonamide-containing compounds. These studies typically aim to elucidate the relationship between chemical structure and biological activity, guiding the development of more effective and selective agents for therapeutic or agricultural use (Tucker et al., 1988); (Limban et al., 2011).
Antipathogenic Activity
Compounds with sulfonamide moieties have been investigated for their antipathogenic activities, particularly against bacterial and fungal strains. The presence of specific halogen atoms on the phenyl substituent of the thiourea moiety has been correlated with significant antimicrobial properties, highlighting the potential of these compounds in addressing biofilm-associated infections and developing new antibacterial and antifungal agents (Limban et al., 2011).
Material Science Applications
In material science, research on related sulfone compounds focuses on their synthesis and applications in creating novel materials. For example, the development of star copolymers using reversible addition fragmentation chain transfer (RAFT) polymerization showcases the versatility of sulfone-containing compounds in engineering advanced materials with specific properties, such as hydrophilicity or chemical resistance, suitable for industrial applications (Bray et al., 2017).
Anticancer Research
Some sulfonamide derivatives have been evaluated for their potential anticancer effects, with studies investigating their ability to disrupt microtubule formation and induce apoptosis in cancer cells. This research avenue is crucial for discovering new therapeutic agents capable of targeting cancer cells specifically, offering hope for more effective treatments with reduced side effects (Liu et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO4S/c1-16(22,9-25(23,24)12-5-2-10(17)3-6-12)15(21)20-14-7-4-11(18)8-13(14)19/h2-8,22H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWOWJYCJFEXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2692244.png)

![3-chloro-N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692248.png)
![methyl 3-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}thiophene-2-carboxylate](/img/structure/B2692249.png)


![Tert-butyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2692254.png)
![4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline](/img/structure/B2692257.png)




methanone](/img/structure/B2692265.png)
